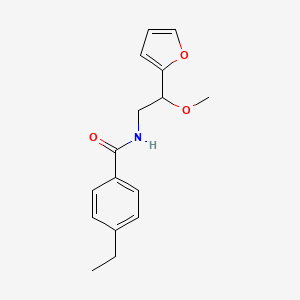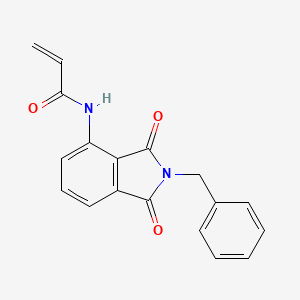
N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide, also known as compound 1, is a small molecule that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide 1 is not fully understood, but it has been proposed that it inhibits the activity of various enzymes, including histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while proteasomes are responsible for degrading proteins that are no longer needed by the cell. Inhibition of these enzymes by this compound 1 can lead to changes in gene expression and protein degradation, which can ultimately lead to the observed effects on cancer cells, neurodegenerative diseases, and infectious diseases.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, this compound 1 has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In neurodegenerative diseases, this compound 1 has been shown to improve cognitive function and to reduce the accumulation of amyloid beta plaques in the brain. In infectious diseases, this compound 1 has been shown to have antimicrobial activity against various bacteria and fungi, which can lead to the inhibition of infection.
実験室実験の利点と制限
Compound 1 has several advantages for lab experiments, including its small size, ease of synthesis, and potential for use in various applications. However, there are also limitations to its use, including its potential toxicity and the need for further optimization of its synthesis and characterization.
将来の方向性
There are several future directions for the study of N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide 1, including further optimization of its synthesis and characterization, identification of its molecular targets, and evaluation of its safety and efficacy in animal models and clinical trials. Additionally, this compound 1 may have potential applications in other fields, such as epigenetics and immunology, which should be explored in future studies.
Conclusion:
In conclusion, this compound, or this compound 1, is a small molecule that has shown promising results in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound 1 for various applications and to optimize its use in scientific research.
合成法
The synthesis of N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide 1 has been reported using various methods, including the reaction of 2-benzyl-4-hydroxy-1,3-dioxoisoindoline with propargyl bromide in the presence of triethylamine and copper (I) iodide. Another method involves the reaction of 2-benzyl-4-hydroxy-1,3-dioxoisoindoline with propargyl alcohol in the presence of triethylamine and p-toluenesulfonic acid. These methods have been optimized and have shown good yields of this compound 1.
科学的研究の応用
Compound 1 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-Benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, this compound 1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound 1 has been shown to have antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-(2-benzyl-1,3-dioxoisoindol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-2-15(21)19-14-10-6-9-13-16(14)18(23)20(17(13)22)11-12-7-4-3-5-8-12/h2-10H,1,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQCJFLKQWXDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846137.png)
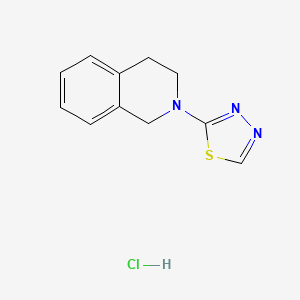
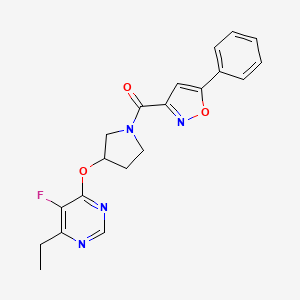



![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2846150.png)
![N-(1-cyanocyclohexyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2846151.png)
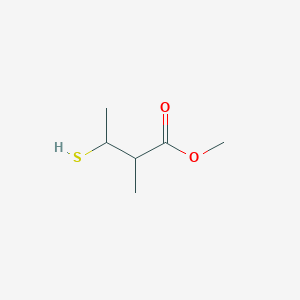


![6-chloro-N-[(2-ethoxypyridin-4-yl)methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2846158.png)
![3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2846159.png)
